ART558 mechanism of action in DNA repair
ART558 mechanism of action in DNA repair
An In-depth Technical Guide to the Mechanism of Action of ART558 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
ART558 is a first-in-class, potent, and selective low molecular weight allosteric inhibitor of the DNA polymerase theta (Polθ), encoded by the POLQ gene.[1][2][3] Polθ is a key DNA polymerase involved in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2][4][5] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[6] ART558 leverages the concept of synthetic lethality, demonstrating significant anti-tumor activity in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][5][7] This document outlines the core mechanism of action, preclinical data, and key experimental methodologies used to characterize ART558.
Core Mechanism of Action: Allosteric Inhibition of Polθ
ART558 functions as an allosteric inhibitor of the polymerase catalytic domain of Polθ.[3][4] Mechanistic studies have shown that its binding is noncompetitive with respect to dNTPs and uncompetitive with respect to DNA, indicating it binds to a site distinct from the active site.[4] This allosteric inhibition selectively blocks the polymerase function of Polθ, which is critical for the TMEJ pathway.[2]
The primary consequence of Polθ inhibition by ART558 is the disruption of TMEJ, a pathway that repairs DSBs using microhomology sequences to align broken ends.[1][2][5] Importantly, ART558 does not affect the major, high-fidelity DSB repair pathway, Non-Homologous End Joining (NHEJ).[1][2][5][8]
In cancer cells with deficient Homologous Recombination (HR) repair, such as those with BRCA1/2 mutations, the cellular machinery becomes highly dependent on alternative, lower-fidelity pathways like TMEJ to survive and proliferate. By inhibiting Polθ, ART558 effectively removes this crucial compensatory repair mechanism. This leads to an accumulation of unresolved DSBs, genomic instability, and ultimately, selective cell death—a classic synthetic lethal interaction.[1][2][7]
Caption: Mechanism of ART558-induced synthetic lethality in HR-deficient cells.
Preclinical Data Overview
ART558 has demonstrated potent and selective activity in a range of preclinical models. Its efficacy is most pronounced in tumor cells with underlying DNA repair defects.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | 7.9 nM | Biochemical Assay | Potency against the polymerase function of Polθ.[1][3][8] |
| EC₅₀ | 150 nM | Cell-Based TMEJ Reporter Assay | Effective concentration for inhibiting TMEJ within cells.[4][9] |
| Selectivity | No inhibition | NHEJ Reporter Assay | Demonstrates high selectivity for TMEJ over the NHEJ pathway.[1][2][5] |
| Selectivity | No inhibition | Panel of other human DNA polymerases | Shows high specificity for the target Polθ enzyme.[7] |
Table 2: Cellular Activity and Combination Effects
| Cell Context | Effect of ART558 | Combination Effect | Notes |
| BRCA1/2-deficient cells | Induces synthetic lethality | Synergistic cell killing with PARP inhibitors (e.g., olaparib).[1][4][7] | Exploits the dependency of HR-deficient cells on TMEJ for survival. |
| PARPi-resistant cells (53BP1/Shieldin deficient) | Induces synthetic lethality | - | Targets a key mechanism of acquired resistance to PARP inhibitors.[2][4] |
| Polθ wild-type cells | Enhances radiosensitivity | Synergistic tumor cell killing with ionizing radiation.[6] | Broadens potential application beyond HR-deficient tumors. |
| Glioblastoma cells | Induces apoptosis and reduces proliferation | Synergistic effect with PARP and RAD52 inhibitors.[10] | Demonstrates potential in difficult-to-treat cancer types. |
Key Experimental Protocols
The characterization of ART558 involved several key biochemical and cell-based assays to determine its mechanism, potency, and selectivity.
TMEJ and NHEJ Reporter Assays
These assays are crucial for quantifying the specific inhibitory effect of ART558 on DNA repair pathways within cells.
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Objective: To measure the inhibition of Theta-Mediated End Joining (TMEJ) versus Non-Homologous End Joining (NHEJ).
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Methodology:
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Cell Line Transfection: Host cells (e.g., U2OS) are transfected with a plasmid-based reporter construct. The construct contains a fluorescent protein (e.g., GFP) or luciferase gene that is rendered non-functional by the insertion of a specific sequence flanked by I-SceI restriction sites.
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DSB Induction: Co-transfection with an I-SceI endonuclease expression vector creates a site-specific DSB within the reporter plasmid.
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Compound Treatment: Transfected cells are immediately treated with a dose range of ART558 or a vehicle control (DMSO).
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Repair and Readout: The cells' DNA repair machinery repairs the DSB.
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For the TMEJ reporter , successful repair via microhomology sequences restores the functional reporter gene.
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For the NHEJ reporter , direct ligation restores the gene.
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-
Quantification: After 48-72 hours, the expression of the reporter protein is quantified using flow cytometry or a luminometer. The reduction in signal in ART558-treated cells compared to the control indicates the degree of pathway inhibition.[4][9]
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Caption: Standard experimental workflows for evaluating Polθ inhibitors.
Cell Viability and Synthetic Lethality Assays
These assays determine the cytotoxic effect of ART558, particularly in genetically defined backgrounds.
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Objective: To assess the synthetic lethal interaction between ART558 and BRCA mutations.
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Methodology:
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Cell Seeding: Isogenic cell line pairs (e.g., DLD1 BRCA2 wild-type and BRCA2-/-) are seeded in multi-well plates.[5]
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Compound Treatment: Cells are treated with a range of concentrations of ART558, a PARP inhibitor, or the combination of both.
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Incubation: The cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.[5]
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Viability Measurement: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is directly proportional to the number of viable cells.
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Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values for each condition. A significantly lower IC₅₀ in the BRCA-deficient line compared to the wild-type line confirms synthetic lethality.
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DNA Damage Foci Formation (γH2AX Immunofluorescence)
This method visualizes the accumulation of DNA damage within cells following treatment.
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Objective: To quantify the level of DNA double-strand breaks after inhibition of Polθ.
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Methodology:
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Cell Culture and Treatment: Cells are grown on coverslips and treated with ART558, often in combination with an exogenous DNA damaging agent like ionizing radiation (IR).[6]
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Time Course: Cells are fixed at various time points post-treatment (e.g., 0.5, 16, 24 hours) to assess the kinetics of DNA repair.[6]
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Immunostaining: Cells are permeabilized and stained with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
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Microscopy and Analysis: Images are captured using a fluorescence microscope. The number of distinct γH2AX foci per nucleus is counted using automated image analysis software. A higher number of residual foci at later time points in ART558-treated cells indicates impaired DNA repair.[6]
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References
- 1. ART558 | DNA polymerase Polθ inhibitor | TargetMol [targetmol.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Polθ Inhibitor (ART558) Demonstrates a Synthetic Lethal Effect with PARP and RAD52 Inhibitors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
